4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol
Description
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 5-aminopentyl chain at the 5-position and a 2-methoxyphenol group at the 3-position. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in drug design, while the aminopentyl chain may enhance membrane permeability due to its alkylamine functionality . This compound is commercially available as a hydrochloride salt (Ref: 3D-GBC19235), with pricing reflecting its synthesis complexity (50 mg: €701; 500 mg: €1,960) .
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O3/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15/h6-7,9,18H,2-5,8,15H2,1H3 |
InChI Key |
FNGCAZOKBQUEKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CCCCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol typically involves the formation of the oxadiazole ring followed by the introduction of the aminopentyl and methoxyphenol groups. One common method involves the reaction of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The aminopentyl group can be introduced through a nucleophilic substitution reaction, and the methoxyphenol group can be added via an electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aminopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[5-(3-Aminophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol
Structural Difference: Replaces the 5-aminopentyl chain with a 3-aminophenyl group . Impact:
- Solubility : Reduced solubility in aqueous media due to the hydrophobic phenyl group.
- Bioactivity : Aryl substituents may favor π-π stacking with protein targets, whereas alkyl chains enhance flexibility and membrane penetration.
Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid
Structural Difference: Features a benzofuran-2-yl group at the 5-position of the oxadiazole and a benzoic acid moiety instead of phenol . Impact:
- Acidity: The benzoic acid group (pKa ~4.2) is more acidic than phenol (pKa ~10), affecting ionization and bioavailability.
- Therapeutic Use : Patent data highlight applications in neuropathic pain therapy, suggesting shared targeting of ion channels or neurotransmitter receptors .
Functional Analogues in Drug Discovery
N-[3-(2-Aminoethoxy)phenyl]-4-methoxybenzamide Hydrochloride
Structural Difference: Replaces the oxadiazole core with a benzamide group and incorporates an aminoethoxy side chain . Impact:
- Binding Affinity : Benzamide derivatives often target enzymes like kinases or proteases, whereas oxadiazoles may interact with GPCRs or ion channels.
- Synthetic Cost : Lower pricing (50 mg: €478) compared to the target compound suggests simpler synthesis or higher commercial availability .
Physicochemical and Pharmacological Comparisons
Key Observations :
- The aminopentyl chain in the target compound balances moderate lipophilicity and solubility, making it a candidate for central nervous system (CNS) targeting.
- Benzofuran-containing analogues exhibit higher logP, aligning with neuropathic pain applications requiring blood-brain barrier penetration .
- Price disparities reflect synthesis challenges, particularly in oxadiazole ring formation and aminopentyl coupling .
Biological Activity
The compound 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol (CAS No. 1281192-35-5) is a synthetic derivative characterized by a unique combination of a 1,2,4-oxadiazole ring and a methoxyphenol moiety . This structural configuration potentially endows it with significant biological activities, making it an interesting subject for medicinal chemistry research.
- Molecular Formula: C14H19N3O3
- Molecular Weight: 277.31896 g/mol
- CAS Number: 1281192-35-5
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, which include:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
The biological activity of oxadiazole derivatives can be attributed to their ability to interact with various molecular targets. For instance, studies have shown that oxadiazole compounds can inhibit the catalytic activity of enzymes such as topoisomerase I , which is crucial in DNA replication and repair processes.
Anticancer Activity
A study exploring the antiproliferative effects of a library of 1,2,4-oxadiazole derivatives revealed that several compounds exhibited cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The derivatives showed significant inhibition of topoisomerase I activity, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Activity
In vitro studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. For example, compounds similar to 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving inhibition percentages as high as 92% at specific concentrations .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Contains an oxadiazole ring and methoxy groups | High antiplasmodial activity |
| 4-(2-Aminoethyl)-2-methoxyphenol | Similar phenolic structure | Neurotransmitter-related activities |
| 3-Amino-4-(4-nitrophenyl)-1,2,5-oxadiazole | Oxadiazole ring with nitro substitution | Antimicrobial properties |
Synthesis and Derivatives
The synthesis of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol typically involves multi-step organic reactions that yield various derivatives with differing biological profiles. The presence of the long-chain amine enhances its solubility and bioactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
